

# Introduction to Losartan and its Dimeric Impurities

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Compound of Interest		
Compound Name:	Losartan Impurity 2	
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Losartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. During its synthesis and storage, various impurities can form, among which are several dimeric species. These dimers are primarily formed through the reaction of two Losartan molecules under specific conditions. The most commonly reported dimeric impurities include:

- Losartan N1-Dimer (Losartan EP Impurity L)
- Losartan N2-Dimer (Losartan EP Impurity M)
- Positional Dimers of Losartan
- Losartan Azido Dimer (Losartan EP Impurity L Azido)

The formation of these impurities is influenced by factors such as pH, temperature, and the presence of oxidizing agents or specific reagents used in the synthesis process.

# **Mechanisms of Dimer Impurity Formation**

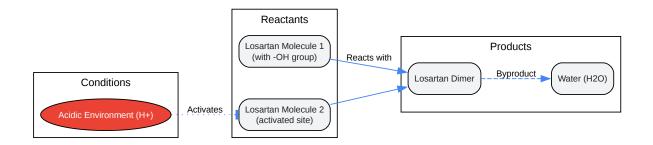
The formation of Losartan dimer impurities can occur through several pathways, primarily driven by acidic conditions, oxidative stress, and specific synthetic steps.

#### **Formation under Acidic Conditions**



Acidic conditions can promote the formation of positional dimeric impurities. A proposed mechanism involves the acid-catalyzed dehydration reaction between two Losartan molecules. The hydroxyl group of one molecule can react with a reactive site on another, leading to the formation of an ether linkage. A Chinese patent suggests that controlling the pH between 1 and 5 and the temperature between 10-40°C during a specific condensation step can significantly reduce the formation of these dimers[1][2].

The general pathway for acid-catalyzed dimerization can be visualized as follows:



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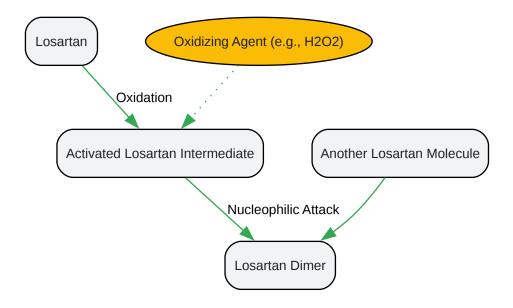
Caption: Proposed pathway for acid-catalyzed Losartan dimer formation.

### **Formation under Oxidative Stress**

Forced degradation studies have shown that Losartan can form dimeric impurities under oxidative conditions, such as in the presence of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). The reaction is described as an SN2 type nucleophilic substitution where the alcohol group of one monomer unit reacts with the NH of the imidazole ring of a second unit[3]. This suggests that oxidation may activate certain positions on the Losartan molecule, making them susceptible to nucleophilic attack by another Losartan molecule. One study observed that in a 3% (v/v) H<sub>2</sub>O<sub>2</sub> solution, degradation of Losartan, including dimerization, was significantly higher (about 10%) compared to acidic or basic conditions (<1%) after seven days[3].

The logical workflow for oxidative dimerization can be represented as:





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Caption: Logical workflow for the formation of Losartan dimers under oxidative stress.

#### **Formation of Azido Dimer**

The Losartan Azido Dimer is a specific impurity that can arise from the synthetic route employing sodium azide for the formation of the tetrazole ring. The IUPAC name for this impurity is 1-((1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl)-5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole[2]. Its formation likely involves a side reaction where an azide-containing intermediate reacts with another Losartan precursor molecule.

## **Quantitative Data on Losartan Dimer Impurities**

The levels of dimer impurities in Losartan drug substances are generally low but can vary depending on the manufacturing process and storage conditions.



Impurity Type	Reported Levels	Conditions of Formation/Detectio n	Reference
Positional Dimers	ca. 0.5%	Detected in various laboratory batches by RP-HPLC.	[4][5]
Unspecified Dimer	0.09% - 0.1%	In synthesis process under specific acidic pH and temperature controls.	[1]
General Impurities (including potential dimers)	0.05% - 0.15%	Detected in the final drug substance by HPLC.	[6]
Dimerization	~10% degradation	In 3% (v/v) H <sub>2</sub> O <sub>2</sub> solution after 7 days.	[3]

# Experimental Protocols for Dimer Formation and Analysis

# **Protocol for Reducing Dimer Impurity during Synthesis**

This protocol is adapted from a patent application aimed at minimizing dimer formation[1].

- Reaction Setup: Add 30g of Losartan condensation product to a three-necked flask. Add 100ml of tetrahydrofuran.
- pH Adjustment: Control the temperature at 10-20°C. Use 4mol/L hydrochloric acid to adjust the system pH to 2.
- Reaction: Maintain the temperature at 20°C and stir the reaction for 12 hours.
- Work-up: Cool the mixture to 10°C and adjust the pH to 12-13 with NaOH solution.
- Isolation: Control the temperature at 30-50°C and distill the tetrahydrofuran under vacuum until dry. Add 100mL of water and filter.



- Crystallization: Control the filtrate temperature at 10-20°C and adjust the pH to 4 with 4mol/L hydrochloric acid. Stir at room temperature for 3 hours to crystallize.
- Final Product: Filter and dry the resulting solid to obtain Losartan with a dimer impurity level of 0.1%.

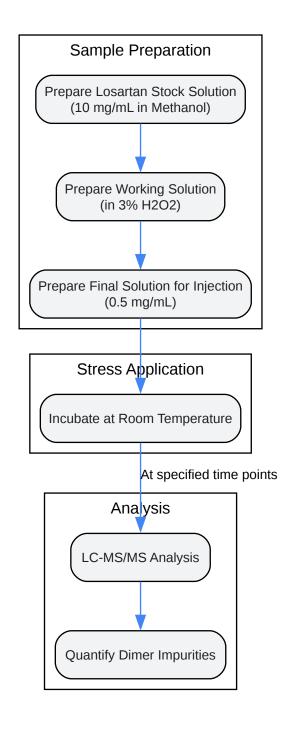
## **Forced Degradation Study under Oxidative Conditions**

This protocol is based on a study investigating the degradation of Losartan under oxidative stress[3].

- Stock Solution Preparation: Accurately weigh 500 mg of Losartan potassium working standard into a 50 mL volumetric flask. Dissolve in methanol and fill to volume to obtain a stock solution of 10 mg/mL.
- Working Solution Preparation: Dilute 5 mL of the stock solution into a 50 mL volumetric flask and fill to volume with a 3% (v/v) H<sub>2</sub>O<sub>2</sub> solution.
- Sample Preparation for Analysis: Immediately before injection, dilute 2.5 mL of the working solution with methanol in a 5 mL volumetric flask to achieve a final concentration of 0.5 mg/mL.
- Stress Condition: Store the working solution at room temperature and monitor the degradation over a period of time (e.g., 7 days to 3.5 months).
- Analysis: Analyze the samples using a suitable analytical method such as LC-MS/MS to identify and quantify the degradation products, including dimers.

The experimental workflow for this forced degradation study can be visualized as:





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Caption: Experimental workflow for forced degradation of Losartan under oxidative stress.

## Conclusion

The formation of Losartan dimer impurities is a complex process influenced by multiple factors, with acidic conditions and oxidative stress being key drivers. Understanding the underlying



reaction mechanisms is essential for the development of effective control strategies in both the synthesis and formulation of Losartan. The implementation of controlled pH and temperature during critical manufacturing steps, as well as careful consideration of excipients and storage conditions to minimize oxidative degradation, are crucial for ensuring the quality and safety of Losartan-containing drug products. Further research into the precise kinetics and elucidation of intermediate structures will provide a more complete picture and enable even more robust control over these impurities.

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